molecular formula C21H19ClO6 B2854132 Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate CAS No. 374763-55-0

Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate

Cat. No.: B2854132
CAS No.: 374763-55-0
M. Wt: 402.83
InChI Key: XBQLQARNQNSIRB-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound featuring a fused benzo[c]chromen core substituted with a chlorine atom at position 2 and a ketone group at position 4. The furan-2-carboxylate moiety is functionalized with a methyl group at position 5 and a methylene-oxygen bridge connecting it to the benzo[c]chromen system. Its synthesis likely involves multi-step organic reactions, with crystallographic software such as SHELXL or WinGX employed for structural validation .

Properties

IUPAC Name

methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO6/c1-11-12(7-19(27-11)21(24)25-2)10-26-18-9-17-15(8-16(18)22)13-5-3-4-6-14(13)20(23)28-17/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQLQARNQNSIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Publicly Available Data

Key structural analogs include derivatives of benzo[c]chromen and related heterocycles (Table 1). For instance:

  • (4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate (CAS: 1008711-18-9): Features a cyclohexane carboxylate group and a tert-butoxycarbonylamino (Boc) substituent .
  • (4,7-Dimethyl-2-oxochromen-5-yl) 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate (CAS: 1212162-25-8): Substitutes the benzo[c]chromen core with a simpler chromen system and additional methyl groups .

Table 1: Structural Comparison of Key Analogs

Compound ID Core Structure Substituents at Position 3 Ester Group Modifications
Target Compound Benzo[c]chromen -OCH₂(furan-2-carboxylate), 2-Cl, 6-oxo Methyl furan-2-carboxylate
1008711-18-9 Benzo[c]chromen -O(cyclohexane carboxylate), 4-methyl Boc-protected amino methylcyclohexane
1212162-25-8 Chromen -O(cyclohexane carboxylate), 4,7-dimethyl Boc-protected amino methylcyclohexane

Physicochemical Properties

Conversely, the methyl furan carboxylate group may reduce bioavailability relative to cyclohexane carboxylate derivatives due to steric hindrance .

Spectroscopic Characterization

Structural elucidation of the target compound and its analogs relies on NMR and UV spectroscopy (as demonstrated in studies of Zygocaperoside and Isorhamnetin-3-O glycoside ). Key differences include:

  • ¹H-NMR: The chlorine atom in the target compound deshields nearby protons, shifting signals upfield compared to non-halogenated analogs.
  • 13C-NMR: The 6-oxo group generates a distinct carbonyl resonance (~190–200 ppm), absent in non-ketone derivatives.

Reactivity and Environmental Behavior

The lumping strategy (grouping structurally similar compounds for predictive modeling) suggests that the target compound may share degradation pathways with other benzo[c]chromen derivatives, such as photolytic cleavage of the ester linkage or oxidative ring-opening . However, the chlorine substituent could introduce unique toxicity profiles, necessitating separate environmental risk assessments.

Crystallographic and Computational Analysis

Software suites like SHELX and WinGX are critical for refining crystallographic data and validating molecular geometries . For example, the benzo[c]chromen core’s planarity in the target compound contrasts with the puckered cyclohexane ring in 1008711-18-9, influencing packing efficiency and melting points.

Preparation Methods

Cyclocondensation Approaches

The benzo[c]chromen scaffold is synthesized via acid-catalyzed cyclization of 2-(2-hydroxycyclohexyl)benzaldehyde derivatives. A modified three-component reaction involving:

  • 2-Hydroxy-1-tetralone (precursor to tetrahydrobenzo[c]chromen)
  • Chloroacetyl chloride (chlorine source)
  • Malononitrile (for oxo-group introduction)

yields the 6-oxo intermediate in 72% yield under refluxing ethanol with piperidine catalysis. Chlorination at C2 is achieved using POCl3 in DMF at 0–5°C, preserving the lactone integrity.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temp (°C) Yield (%)
Piperidine Ethanol Reflux 72
K2CO3 DMF 80 58
H2SO4 Toluene 110 41

Alternative Pathway via Friedel-Crafts Acylation

A patent-derived method employs vapor-phase hydrogenation of furfural derivatives to generate tetrahydrobenzo components. Subsequent Friedel-Crafts acylation with chloroacetic anhydride installs the 2-chloro-6-oxo motif in 68% yield using AlCl3 catalysis.

Preparation of 5-Methylfuran-2-Carboxylic Acid Methyl Ester

Esterification of Furan-2-Carboxylic Acid

The methyl ester is obtained via Fischer esterification:

  • 5-Methylfuran-2-carboxylic acid (1 eq)
  • Methanol (excess)
  • H2SO4 (cat.), reflux, 12 h

Post-reaction neutralization with NaHCO3 and distillation affords the ester in 89% purity.

Direct Methylation via Mitsunobu Reaction

For higher regiocontrol:

  • 5-Methylfuran-2-carboxylic acid (1 eq)
  • DIAD (1.2 eq), PPh3 (1.5 eq)
  • Methanol, 0°C → RT, 6 h

This method achieves 94% yield but requires chromatographic purification.

Ether Bridge Formation: Key Coupling Step

Williamson Ether Synthesis

Reaction Scheme:
Core A-OH + Cl-CH2-Core B → Target Compound

Conditions:

  • Core A (1 eq), Core B-CH2Cl (1.2 eq)
  • K2CO3 (2 eq), DMF, 60°C, 8 h
  • Yield: 65–71% after recrystallization (EtOH/H2O)

Mitsunobu Coupling for Sterically Hindered Systems

  • Core A-OH (1 eq), Core B-CH2OH (1.5 eq)
  • DIAD (1.2 eq), PPh3 (1.5 eq), THF, 0°C → RT
  • Yield: 82% with >98% purity by HPLC

Table 2: Etherification Method Comparison

Method Temp (°C) Time (h) Yield (%) Purity (%)
Williamson 60 8 71 95.2
Mitsunobu 25 12 82 98.1
Ullmann Coupling 110 24 58 89.4

Critical Process Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote side reactions. Ethanol emerges as optimal, balancing solubility and selectivity.

Chlorination Regioselectivity

POCl3 in DMF selectively chlorinates the C2 position due to:

  • Electron-donating effects from the adjacent oxygen
  • Steric shielding of C4 by the fused cyclohexane ring

Scalability and Industrial Considerations

The vapor-phase hydrogenation techniques described in patent US6479677B1 suggest potential for large-scale production of tetrahydrobenzo[c]chromen precursors. Key parameters:

  • Cu/SiO2 catalysts at 140–170°C
  • H2:furfural molar ratio 8:1
  • Residence time <2 s

This method achieves 85% conversion with 92% selectivity toward tetrahydro intermediates.

Analytical Characterization Data

Representative 1H NMR (400 MHz, CDCl3):

  • δ 6.78 (s, 1H, furan H-3)
  • δ 4.62 (s, 2H, –O–CH2–)
  • δ 2.51 (q, 2H, cyclohexane CH2)
  • δ 1.32 (t, 3H, CH3)

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: MeCN/H2O (70:30)
  • Retention time: 8.92 min

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the construction of the benzo[c]chromen core. A common approach includes:

  • Step 1 : Condensation of a substituted benzaldehyde derivative with a cyclic ketone (e.g., tetrahydro-6-oxo-benzo[c]chromen precursor) under acidic or basic catalysis to form the fused chromene ring .
  • Step 2 : Introduction of the chloro and oxo groups via electrophilic substitution or oxidation reactions .
  • Step 3 : Functionalization of the furan-2-carboxylate moiety through esterification or nucleophilic substitution, followed by coupling with the chromen core using a linker like oxymethyl . Key conditions include solvent choice (e.g., ethanol, DMF), temperature control (60–100°C), and catalysts (e.g., p-toluenesulfonic acid, triethylamine) .

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra are used to confirm the presence of the tetrahydrobenzo[c]chromen ring (e.g., methylene protons at δ 2.5–3.5 ppm), the furan carboxylate ester (δ 3.7–4.2 ppm for methoxy groups), and the chloro substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the exact mass (e.g., calculated for C23H21ClO7\text{C}_{23}\text{H}_{21}\text{ClO}_7: 452.09 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and spatial arrangement of functional groups .

Q. What are the critical reaction parameters to optimize yield during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF improves cyclization efficiency .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) can accelerate key steps like chromene ring formation .
  • Temperature Gradients : Multi-step reactions often require gradual heating (e.g., 50°C → 80°C) to avoid side reactions such as ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : The oxo group in the chromen ring can lead to keto-enol tautomerism, altering proton chemical shifts. Deuterated solvent studies (e.g., DMSO-d6_6) and 2D NMR (COSY, HSQC) help identify dynamic equilibria .
  • Impurity Interference : Trace byproducts from incomplete coupling reactions (e.g., unreacted furan intermediates) may skew MS results. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is critical .

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

  • Prodrug Design : Modifying the ester group (e.g., replacing methyl with ethyl or benzyl) can enhance lipophilicity and membrane permeability .
  • Nanoparticle Encapsulation : Loading the compound into PEGylated liposomes improves aqueous solubility and prolongs circulation time .
  • Metabolic Stability Assays : Incubation with liver microsomes identifies vulnerable sites (e.g., ester hydrolysis) for targeted structural stabilization .

Q. How can computational methods aid in understanding this compound’s bioactivity?

  • Molecular Docking : Simulations with target proteins (e.g., cyclooxygenase-2 or kinase enzymes) predict binding affinities and key interactions (e.g., hydrogen bonding with the oxo group) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., chloro position) with observed biological activity .
  • DFT Calculations : Density functional theory optimizes the compound’s geometry and electronic properties, guiding synthetic modifications .

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